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Abstract
Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, and therapies targeting its

receptor are cornerstones in the management of type 2 diabetes and obesity. The active form,

GLP-1(7-36)amide, is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into the metabolite

GLP-1(9-36)amide, which is the most abundant circulating form of the peptide.[1][2] Historically

considered an inactive, and possibly antagonistic, degradation product, a growing body of

evidence now demonstrates that GLP-1(9-36)amide possesses distinct biological activities.[3]

[4] These effects, often independent of the canonical GLP-1 receptor (GLP-1R), encompass

cardiovascular protection, modest glucoregulatory actions, and influences on hepatic

metabolism and the central nervous system.[5][6][7][8] This technical guide provides an in-

depth review of the current understanding of GLP-1(9-36)amide, summarizing key

experimental findings, detailing methodologies, and outlining its complex signaling pathways.

Understanding the pleiotropic effects of this metabolite is crucial for optimizing current GLP-1-

based therapies and developing novel therapeutic strategies.
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The primary route of GLP-1(7-36)amide metabolism occurs via the enzyme dipeptidyl

peptidase-4 (DPP-4).[5][9] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal

dipeptide (His-Ala) from GLP-1(7-36)amide, resulting in the formation of GLP-1(9-36)amide.[5]

[10] This enzymatic action terminates the potent insulinotropic activity of the parent molecule,

as the N-terminus is essential for high-affinity binding and activation of the canonical GLP-1

receptor.[11][12] Consequently, GLP-1(9-36)amide is the major circulating metabolite of GLP-

1.[1][13]
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Fig. 1: Enzymatic conversion of GLP-1(7-36)amide to GLP-1(9-36)amide by DPP-4.

Interaction with the GLP-1 Receptor and Putative Novel
Receptors
The biological activity of GLP-1(9-36)amide at the classical GLP-1R is a subject of ongoing

research, with evidence suggesting it acts as a weak partial agonist or an antagonist. Receptor

binding studies showed that the affinity of GLP-1(9-36)amide for the human pancreatic GLP-1

receptor was only 0.95% of that of GLP-1(7-36)amide.[13] In some assay systems, it has been

shown to be an antagonist of adenylyl cyclase activity.[13][14]

However, many of the significant biological effects of GLP-1(9-36)amide, particularly its

cardiovascular benefits, are preserved in GLP-1 receptor knockout (Glp1r-/-) mice, providing
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strong evidence for the existence of a distinct, yet-to-be-identified receptor or signaling

mechanism.[1][3][6][15] Interestingly, the antagonist of the canonical GLP-1R, exendin(9-39),

has been shown to block the cardioprotective actions of GLP-1(9-36)amide, suggesting that

the putative novel receptor may share some structural homology or that exendin(9-39) has

broader specificity than previously understood.[6][16]

Metabolic and Glucoregulatory Role
The effects of GLP-1(9-36)amide on glucose homeostasis are subtle and appear to be context-

and species-dependent. Unlike its parent molecule, it is a very weak insulinotropic agent.[10]

[14]

Effects on Glycemia and Pancreatic Hormones
In a study with healthy human volunteers, intravenous infusion of GLP-1(9-36)amide did not

influence insulin, C-peptide, or glucagon concentrations.[5][17] However, it did cause a small

but statistically significant reduction in the postprandial rise in glycemia (by ~6 mg/dL)

compared to placebo.[5][17][18] This glucose-lowering effect occurred independently of

changes in insulin secretion or gastric emptying, suggesting a direct effect on glucose disposal.

[5][18]

In contrast, studies in anesthetized pigs, where endogenous DPP-4 activity was blocked,

showed that GLP-1(9-36)amide significantly enhanced the glucose elimination rate following

an intravenous glucose load, again without stimulating insulin secretion.[4]

Hepatic Glucose Production
GLP-1(9-36)amide has been shown to inhibit hepatic glucose production (HGP).[14][19] In

vitro studies using isolated mouse hepatocytes demonstrated that GLP-1(9-36)amide directly

suppresses glucose production, an effect that is independent of the GLP-1 receptor.[2] This

suggests an insulin-like action on the liver, which could be particularly relevant in states of

insulin resistance.[2][7]

Effects in Diet-Induced Obesity
In a preclinical model of diet-induced obesity, chronic infusion of GLP-1(9-36)amide over eight

weeks in mice fed a high-fat diet inhibited weight gain, prevented the development of fasting
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hyperglycemia and hyperinsulinemia, and reduced the accumulation of liver triglycerides

(hepatic steatosis).[7] Notably, these effects occurred despite a 20% increase in energy intake

in the treated mice, suggesting that GLP-1(9-36)amide may increase energy expenditure.[7]

The peptide had no effect on these parameters in mice fed a normal chow diet.[7]

Cardiovascular Role
Perhaps the most compelling evidence for the independent biological activity of GLP-1(9-
36)amide lies in its effects on the cardiovascular system.[1] It exerts significant cardioprotective

actions, many of which are mediated through GLP-1R-independent pathways.[3][15]

Cardioprotection in Ischemia-Reperfusion (I/R) Injury
In ex vivo models of myocardial I/R injury using isolated mouse hearts, administration of GLP-
1(9-36)amide at the time of reperfusion significantly improved functional recovery and reduced

infarct size.[6][16] These protective effects were comparable to those of the potent GLP-1R

agonist exendin-4.[6] Crucially, the cardioprotective actions of GLP-1(9-36)amide were

preserved in cardiomyocytes from Glp1r-/- mice, whereas the effects of exendin-4 were

abolished, confirming a GLP-1R-independent mechanism.[6][15]

Cellular Signaling Pathways
The cytoprotective effects of GLP-1(9-36)amide involve the activation of key pro-survival

signaling cascades. In cultured neonatal mouse cardiomyocytes, GLP-1(9-36)amide increased

levels of cyclic AMP (cAMP) and stimulated the phosphorylation of ERK1/2 and the PI3K target,

Akt.[6] The beneficial effects on cardiomyocyte viability and the reduction of apoptosis

(caspase-3 activation) were attenuated by inhibitors of PI3K and ERK1/2.[1][6] Furthermore,

GLP-1(9-36)amide improved the survival of human aortic endothelial cells undergoing I/R

injury, an action that was sensitive to nitric oxide synthase inhibition.[6]
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Fig. 2: GLP-1R-independent cardioprotective signaling pathway of GLP-1(9-36)amide.
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Post-Myocardial Infarction (MI) Remodeling
In a chronic in vivo model, continuous infusion of GLP-1(9-36)amide for four weeks following

MI in mice did not reduce infarct size or systolic dysfunction but did improve diastolic

dysfunction.[20] This functional benefit was associated with a reduction in cardiac macrophage

infiltration and modulation of genes related to extracellular matrix turnover.[20]

Role in the Central Nervous System
Emerging evidence suggests that GLP-1(9-36)amide also exerts effects within the central

nervous system. In a study using adult mice, chronic systemic administration of GLP-1(9-
36)amide facilitated both the induction and maintenance phases of hippocampal long-term

potentiation (LTP), a key cellular correlate of learning and memory.[8] This effect was

associated with a reduction in the protein levels of the potassium channel Kv4.2 and an

inhibition of the phosphorylation of the mRNA translational factor eEF2, suggesting an

enhancement of dendritic excitability and protein synthesis capacity.[8][21]

Quantitative Data Summary
The following tables summarize key quantitative data from referenced studies.

Table 1: Pharmacokinetic and Receptor Interaction Data
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Parameter Species/System Value Reference

Plasma

Concentrations

Total GLP-1 (GLP-1(9-

36)amide infusion)
Human 88 ± 9 pmol/l [5]

Intact GLP-1 (GLP-

1(9-36)amide infusion)
Human

5 ± 3 pmol/l

(unchanged from

placebo)

[5][17][18]

Total GLP-1 (GLP-1(7-

36)amide infusion)
Human 139 ± 15 pmol/l [5]

Intact GLP-1 (GLP-

1(7-36)amide infusion)
Human 21 ± 5 pmol/l [5][17][18]

Receptor Binding &

Activity

Receptor Binding

Affinity vs. GLP-1(7-

36)amide

Human GLP-1R (BHK

cells)
0.95% [13]

cAMP Generation

(pEC₅₀)
HEK-GLP-1R cells 6.51 ± 0.02 [22]

| cAMP Generation (Eₘₐₓ) vs. GLP-1(7-36)amide | HEK-GLP-1R cells | 18% |[22] |

Table 2: Metabolic Effects in Human Volunteers
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Parameter Treatment
Result vs.
Placebo

P-value Reference

Incremental
Glucose AUC

GLP-1(9-
36)amide

686 ± 127 vs.
1,229 ± 215
mg·kg⁻¹·min

< 0.05 [5]

Postprandial

Glycemia Rise

GLP-1(9-

36)amide

Reduced by ~6

mg/dl
< 0.05 [5][17][18]

Insulin / C-

Peptide

Concentrations

GLP-1(9-

36)amide

No significant

influence
NS [5][17]

Glucagon

Concentrations

GLP-1(9-

36)amide

No significant

influence
NS [5][17]

| Gastric Emptying | GLP-1(9-36)amide | Unaffected | NS |[5][17] |

Table 3: Cardiovascular Effects in Preclinical Models

Parameter Model Treatment
Result vs.
Control

P-value Reference

Functional
Recovery
(% of
baseline)

Isolated
Mouse
Heart (I/R)

GLP-1(9-
36)amide
(0.3 nM)

~60% vs.
~25%

< 0.001 [16][23]

Infarct Size

(% of AAR)

Isolated

Mouse Heart

(I/R)

GLP-1(9-

36)amide (0.3

nM)

~20% vs.

~45%
< 0.001 [16][23]

Cardiomyocyt

e Viability

(I/R)

Neonatal

Mouse

Cardiomyocyt

es

GLP-1(9-

36)amide
Improved - [6]
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| Caspase-3 Activation (I/R) | Neonatal Mouse Cardiomyocytes | GLP-1(9-36)amide | Reduced

| - |[1][6] |

Key Experimental Protocols
Human Infusion and Meal Test Protocol (Meier et al.,
2006)
This protocol was designed to assess the effects of GLP-1(9-36)amide on postprandial

glucose metabolism and gastric emptying in humans.[5][18]

Study Design: A randomized, single-blind, placebo-controlled crossover study.[5]

Subjects: 14 healthy male volunteers.[5][17]

Procedure: On separate occasions, subjects received an intravenous infusion of GLP-1(7-

36)amide (1.2 pmol·kg⁻¹·min⁻¹), GLP-1(9-36)amide (1.2 pmol·kg⁻¹·min⁻¹), or placebo for

390 minutes. After 30 minutes of infusion, a 250 kcal solid test meal was ingested.[5][17]

Measurements: Venous and capillary blood samples were collected frequently for the

determination of total and intact GLP-1, glucose, insulin, C-peptide, and glucagon. Gastric

emptying was assessed using the ¹³C-sodium octanoate breath test.[5]

Workflow Diagram:

-30 min
Start IV Infusion

(Placebo, GLP-1(7-36), or GLP-1(9-36))

0 min
Ingest Test Meal

(250 kcal)

 30 min 
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(Frequent intervals throughout)
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Fig. 3: Experimental workflow for the human infusion study.
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Ex Vivo Ischemia-Reperfusion Heart Model (Ban et al.,
2010)
This protocol was used to evaluate the direct cardioprotective effects of GLP-1(9-36)amide on

the heart.[6][23]

Model: Isolated hearts from 12-week-old C57BL/6 wild-type or Glp1r-/- mice were mounted

on a Langendorff perfusion system.[23]

Procedure: Hearts were stabilized and then subjected to 20 minutes of global no-flow

ischemia followed by 45 minutes of reperfusion. GLP-1(9-36)amide (0.3 nM) or exendin-4 (3

nM) was administered during the first 20 minutes of reperfusion.[16][23]

Measurements: Left ventricular developed pressure (LVDP) was monitored continuously to

assess functional recovery. At the end of reperfusion, hearts were sectioned and stained with

triphenyltetrazolium chloride (TTC) to quantify infarct size as a percentage of the area at risk.

[16]

In Vitro Cardiomyocyte Signaling Assay (Ban et al.,
2010)
This protocol aimed to elucidate the intracellular signaling pathways activated by GLP-1(9-
36)amide in heart cells.[6]

Model: Primary cultures of neonatal mouse cardiomyocytes.[6]

Procedure: After serum deprivation, cardiomyocytes were pre-incubated with a

phosphodiesterase inhibitor and then treated with varying doses of GLP-1(9-36)amide or

exendin-4 for 20 minutes.[23]

Measurements:

cAMP: Intracellular cAMP levels were measured using a radioimmunoassay (RIA) kit.[23]

Protein Phosphorylation: Cell lysates were collected and analyzed by Western blotting

using antibodies specific for the phosphorylated forms of Akt and ERK1/2 to determine the

activation of these kinases.[6]
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Conclusion and Future Directions
The metabolite GLP-1(9-36)amide, once dismissed as inactive, is now recognized as a

bioactive peptide with a unique pharmacological profile. Its actions are particularly prominent in

the cardiovascular system, where it confers significant, GLP-1R-independent cytoprotection. It

also exerts modest glucoregulatory effects, influences hepatic metabolism, and modulates

neuronal plasticity.

For drug development professionals, these findings have several implications:

DPP-4 Inhibitors vs. GLP-1R Agonists: These two major classes of diabetes drugs have

different effects on the ratio of active GLP-1 to its metabolite. While DPP-4 inhibitors

increase the levels of both GLP-1(7-36)amide and GLP-1(9-36)amide (by slowing the

degradation of the former), degradation-resistant GLP-1R agonists activate the canonical

receptor without generating significant levels of the metabolite.[24] The distinct

cardiovascular benefits of GLP-1(9-36)amide may contribute to the overall clinical profile of

DPP-4 inhibitors.

Novel Therapeutic Targets: The identification and characterization of the putative receptor(s)

for GLP-1(9-36)amide could open new avenues for treating cardiovascular disease, hepatic

steatosis, and potentially neurodegenerative disorders, especially in the context of metabolic

disease.

Metabolite Mimetics: The development of stable analogs or mimetics of GLP-1(9-36)amide,

or its further C-terminal fragments like GLP-1(28-36)amide, could provide a novel therapeutic

strategy to harness its beneficial effects while avoiding the gastrointestinal side effects

associated with potent GLP-1R agonism.[3][24]

Further research is required to fully elucidate the receptor systems and downstream signaling

pathways mediating the effects of GLP-1(9-36)amide. A deeper understanding of its

physiological and pathophysiological roles will be essential to fully leverage the therapeutic

potential of the entire GLP-1 axis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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